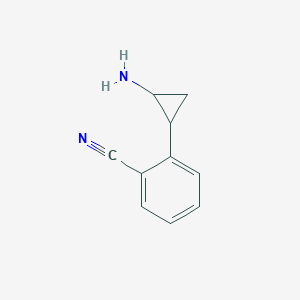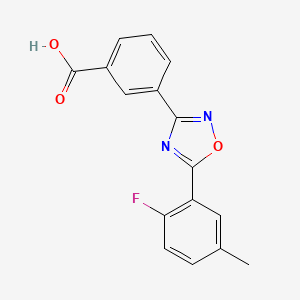
2-(Benzylsulfinyl)-4,6-dichloro-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylsulfinyl)-4,6-dichloro-1,3,5-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a benzylsulfinyl group and two chlorine atoms attached to the triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfinyl)-4,6-dichloro-1,3,5-triazine typically involves the reaction of 2-chloro-4,6-dichloro-1,3,5-triazine with benzylsulfinyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to enhance the efficiency of the synthesis process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
2-(Benzylsulfinyl)-4,6-dichloro-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: The benzylsulfinyl group can be oxidized to form the corresponding sulfone.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The chlorine atoms on the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like primary or secondary amines, thiols, or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(Benzylsulfonyl)-4,6-dichloro-1,3,5-triazine.
Reduction: Formation of 2-(Benzylsulfanyl)-4,6-dichloro-1,3,5-triazine.
Substitution: Formation of various substituted triazines depending on the nucleophile used.
科学的研究の応用
2-(Benzylsulfinyl)-4,6-dichloro-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-(Benzylsulfinyl)-4,6-dichloro-1,3,5-triazine involves its interaction with specific molecular targets. The benzylsulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The chlorine atoms on the triazine ring can also participate in electrophilic interactions, further contributing to the compound’s biological effects. The exact molecular pathways involved are still under investigation.
類似化合物との比較
2-(Benzylsulfinyl)-4,6-dichloro-1,3,5-triazine can be compared with other similar compounds, such as:
2-(Benzylsulfonyl)-4,6-dichloro-1,3,5-triazine: This compound has a sulfone group instead of a sulfinyl group, which may affect its reactivity and biological activity.
2-(Benzylsulfanyl)-4,6-dichloro-1,3,5-triazine: This compound has a sulfanyl group, which is a reduced form of the sulfinyl group.
4,6-Dichloro-1,3,5-triazine: This compound lacks the benzylsulfinyl group, making it less complex and potentially less active in certain applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C10H7Cl2N3OS |
|---|---|
分子量 |
288.15 g/mol |
IUPAC名 |
2-benzylsulfinyl-4,6-dichloro-1,3,5-triazine |
InChI |
InChI=1S/C10H7Cl2N3OS/c11-8-13-9(12)15-10(14-8)17(16)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChIキー |
IKPRIEFVVGXANG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CS(=O)C2=NC(=NC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-](/img/structure/B12954856.png)


![(6aR,9R)-7-Allyl-N9-(3-(dimethylamino)propyl)-N4-ethyl-N9-(ethylcarbamoyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide](/img/structure/B12954869.png)





![Methyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12954905.png)


